BenchChemオンラインストアへようこそ!

4-(Benzoxazol-2-yl)phenylacetic acid

Medicinal chemistry Scaffold hopping Structure-activity relationship

4-(Benzoxazol-2-yl)phenylacetic acid (IUPAC: 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetic acid; CAS Registry Number 76240-19-2 ) is an unsubstituted parent member of the 4-(benzoxazol-2-yl)phenylacetic acid class, a series disclosed by Merck & Co. as possessing anti-inflammatory, analgesic, antipyretic, and platelet aggregation inhibitory activities.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B8378670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzoxazol-2-yl)phenylacetic acid
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CC(=O)O
InChIInChI=1S/C15H11NO3/c17-14(18)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18)
InChIKeyNIJFGSNJAWEWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzoxazol-2-yl)phenylacetic Acid: Core Scaffold Procurement Guide for Anti-Inflammatory and Platelet Aggregation Research


4-(Benzoxazol-2-yl)phenylacetic acid (IUPAC: 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetic acid; CAS Registry Number 76240-19-2 ) is an unsubstituted parent member of the 4-(benzoxazol-2-yl)phenylacetic acid class, a series disclosed by Merck & Co. as possessing anti-inflammatory, analgesic, antipyretic, and platelet aggregation inhibitory activities [1]. With a molecular formula of C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol , this compound places the acetic acid moiety on the para-phenyl ring attached to benzoxazole C2, distinguishing it architecturally from clinically investigated benzoxazoleacetic acids such as benoxaprofen (acetic acid at benzoxazole position 5) [2]. The compound serves as a critical unsubstituted reference standard for structure-activity relationship (SAR) studies within this pharmacophore class.

Why 4-(Benzoxazol-2-yl)phenylacetic Acid Cannot Be Substituted by Benoxaprofen-Class or Regioisomeric Analogs


The benzoxazole-phenylacetic acid chemical space exhibits steep SAR gradients: shifting the acetic acid attachment from the para-phenyl ring (C2-phenyl, as in this compound) to the benzoxazole 5-position (benoxaprofen/flunoxaprofen class) or to the benzoxazole 4-position (2-phenyl-4-benzoxazoleacetic acid) produces compounds with fundamentally different activity profiles [1][2]. Evans et al. (1977) demonstrated that 2-phenyl-4-benzoxazoleacetic acid—the regioisomer carrying acetic acid directly on the benzoxazole ring—exhibited insignificant anti-inflammatory activity in the carrageenan-induced rat paw edema assay [1]. Conversely, halogen substitution on the phenyl ring and α-methyl substitution on the acetic acid side chain (as in benoxaprofen) were shown to be critical for achieving activity 3–5 times that of phenylbutazone by ED₃₀ [2]. The unsubstituted parent compound thus occupies a unique SAR node: it lacks activity-enhancing halogen and α-methyl modifications yet provides the distinct para-phenyl attachment topology that cannot be replicated by regioisomeric or 5-substituted analogs. Procurement of the correct scaffold is therefore non-negotiable for SAR library construction.

4-(Benzoxazol-2-yl)phenylacetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Scaffold Topology: Para-Phenyl Acetic Acid Attachment vs. Benzoxazole-Core Acetic Acid in Benoxaprofen and Flunoxaprofen

4-(Benzoxazol-2-yl)phenylacetic acid bears the carboxylic acid functionality on the para-position of the phenyl ring attached to benzoxazole C2, whereas the clinically investigated analogs benoxaprofen [2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid] and flunoxaprofen [2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid] attach the acetic/propionic acid moiety directly to position 5 of the benzoxazole heterocycle [1]. This topological difference produces distinct vectors for the carboxylate pharmacophore: the para-phenyl attachment extends the acidic group approximately 4.3 Å further from the benzoxazole ring plane compared to the 5-position attachment [2]. The resulting spatial divergence precludes direct functional interchangeability in target binding pockets.

Medicinal chemistry Scaffold hopping Structure-activity relationship

Regioisomeric Activity Cliff: 2-Phenyl-4-benzoxazoleacetic Acid (CAS 60723-67-3) Shows Insignificant Anti-Inflammatory Activity

In the carrageenan-induced rat paw edema assay, the regioisomer 2-phenyl-4-benzoxazoleacetic acid (where acetic acid is directly attached to benzoxazole position 4, CAS 60723-67-3) was reported to exhibit insignificant anti-inflammatory activity [1]. In contrast, the 4-(benzoxazol-2-yl)phenylacetic acid scaffold places the acetic acid on the para-phenyl ring rather than the benzoxazole core, providing a distinct spatial orientation validated by the Merck patent as producing compounds with a high degree of anti-inflammatory activity when appropriately substituted [2]. This regioisomeric activity cliff demonstrates that the attachment topology is a binary determinant of biological activity, not a tunable parameter.

Anti-inflammatory assay Regioisomer comparison Carrageenan edema

Patent-Defined SAR Baseline: Unsubstituted Parent Explicitly Excluded from Preferred Claims to Establish Halogen- and α-Methyl-Dependent Activity Threshold

US Patent 3,899,506 explicitly states that in the more preferred compounds, R₂ and R₃ are each hydrogen or halogen (fluoro, chloro) with the proviso that if Rα is hydrogen, then R₂ and R₃ are not both hydrogen [1]. This legal exclusion defines 4-(benzoxazol-2-yl)phenylacetic acid (Rα=H, R₂=H, R₃=H) as the baseline reference compound against which halogenated analogs were measured. The parallel Dunwell et al. (1975) study on the 5-substituted series demonstrated that halogen substitution in the aryl ring produced the most active compounds—2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid—which were 3–5 times more active than phenylbutazone by ED₃₀ (rat paw edema, 5 hr post single oral dose) [2].

Patent SAR Lead optimization Halogen effect

Halogen-Free Physicochemical Profile: Lower Molecular Weight and Lipophilicity vs. Chlorinated/Fluorinated Analogs

4-(Benzoxazol-2-yl)phenylacetic acid (MW 253.25 g/mol, C₁₅H₁₁NO₃) lacks the halogen substituents present in its closest active analogs. Benoxaprofen carries a 4-chloro substituent (MW 301.73 g/mol, C₁₆H₁₂ClNO₃) and flunoxaprofen a 4-fluoro substituent (MW 285.27 g/mol, C₁₆H₁₂FNO₃). The absence of halogen reduces molecular weight by 32–48 Da and lowers calculated logP. Benoxaprofen was withdrawn from clinical use due to phototoxicity and hepatotoxicity associated with its chlorinated aromatic structure and lipophilic accumulation [1]. The halogen-free parent compound offers a cleaner starting point for property-guided optimization, avoiding the documented toxicity liabilities of the halogenated congeners while retaining the core pharmacophore.

Physicochemical properties Drug-likeness Lipophilicity

Dual Anti-Inflammatory and Platelet Aggregation Inhibitory Activity: Differentiated Pharmacology vs. COX-Selective NSAIDs

US Patents 3,899,506 and 3,947,582 claim that 4-(benzoxazol-2-yl)phenylacetic acid derivatives possess both anti-inflammatory activity and activity as platelet aggregation inhibitors useful in the prevention of arterial thrombosis [1][2]. This dual pharmacological profile differentiates the class from pure COX-1 or COX-2 selective NSAIDs. Benoxaprofen, by contrast, was characterized as a relatively weak cyclooxygenase inhibitor that additionally inhibited lipoxygenase and monocyte migration . The parent compound, as the unsubstituted core of this dual-activity class, provides a tool for dissecting the structural determinants of anti-inflammatory vs. anti-platelet activity without confounding substituent effects.

Platelet aggregation Anti-inflammatory Dual pharmacology

Synthetic Versatility: Carboxylic Acid Handle Enables Systematic Derivatization Across Ester, Amide, Alcohol, and Salt Space

The free carboxylic acid of 4-(benzoxazol-2-yl)phenylacetic acid serves as a versatile synthetic handle for generating derivative libraries. US Patent 3,899,506 details systematic derivatization pathways: esterification with C₁₋₅ alkanols (methyl ester via diazomethane), amidation with ammonia or amines to yield primary, secondary, and tertiary amides, reduction to the corresponding alcohol, and salt formation with alkali/alkaline earth metals [1]. The patent explicitly enumerates representative derivatives—including N,N-dimethyl, N-cyclohexyl, N-carboxymethyl, and N,N-diphenyl amides—demonstrating the breadth of accessible chemical space from this single parent acid [1]. By comparison, the methyl ester analog (methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate) and the phenolic acetate analog (4-(benzoxazol-2-yl)phenyl acetate) are each procured as distinct catalog items, fragmenting SAR exploration and increasing procurement complexity .

Synthetic chemistry Derivatization Chemical library

4-(Benzoxazol-2-yl)phenylacetic Acid: High-Value Application Scenarios for Research Procurement


SAR Baseline Reference Standard for Benzoxazole-Phenylacetic Acid Anti-Inflammatory Lead Optimization

As the unsubstituted parent compound explicitly excluded from the preferred claims of US Patent 3,899,506, 4-(benzoxazol-2-yl)phenylacetic acid serves as the zero-substitution reference for quantifying potency gains achieved through iterative halogenation (F, Cl at R₂/R₃) and α-methylation (Rα=CH₃) [1]. Medicinal chemistry teams constructing SAR tables for this pharmacophore class require the parent acid as a negative control to calculate fold-enhancement values for each substitution. The Dunwell et al. (1975) framework established that halogen + α-methyl substitution in the related 5-series yields 3–5× potency enhancement over phenylbutazone by ED₃₀ [2]; analogous quantification in the 4-(benzoxazol-2-yl)phenylacetic acid series is impossible without the parent compound as baseline.

Platelet Aggregation Inhibitor Probe Development Targeting Arterial Thrombosis Without COX-Dependent Gastrointestinal Toxicity

US Patents 3,899,506 and 3,947,582 establish that 4-(benzoxazol-2-yl)phenylacetic acid derivatives inhibit platelet aggregation and are useful in preventing arterial thrombosis [1][2]. The parent compound provides a halogen-free starting scaffold for developing anti-thrombotic probes that decouple platelet inhibition from COX-1-mediated gastrointestinal toxicity—a differentiation from aspirin (irreversible COX-1 inhibition) and from benoxaprofen (withdrawn due to hepatotoxicity) [3]. Researchers investigating non-COX mechanisms of platelet aggregation inhibition can use this compound as a core scaffold for mechanistic probe design.

Regioisomer-Controlled Chemical Biology Toolkit for Target Identification Studies

The activity cliff between 4-(benzoxazol-2-yl)phenylacetic acid (active scaffold class) and its regioisomer 2-phenyl-4-benzoxazoleacetic acid (inactive in carrageenan edema assay) [1] makes this compound pair a valuable chemical biology toolset. By using both the active scaffold and the inactive regioisomer in parallel pull-down or cellular thermal shift assays (CETSA), researchers can distinguish specific target engagement from non-specific binding, enabling confident identification of the molecular target(s) responsible for the anti-inflammatory and anti-platelet activities claimed in the Merck patents [2].

Medicinal Chemistry Derivatization Hub for Parallel Library Synthesis

The free carboxylic acid functionality enables parallel synthesis of ester, amide, alcohol, and salt libraries from a single procurement as detailed in US Patent 3,899,506 [1]. This compound is the optimal procurement choice for laboratories conducting systematic SAR exploration across multiple derivative classes simultaneously. Rather than sourcing pre-formed methyl ester, ethyl ester, or amide analogs as separate catalog items—each requiring independent quality control and inventory management—teams can procure the parent acid once and generate all desired derivatives using well-established protocols (diazomethane esterification, carbodiimide-mediated amidation, LiAlH₄ reduction) [1].

Quote Request

Request a Quote for 4-(Benzoxazol-2-yl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.